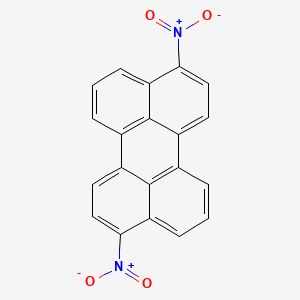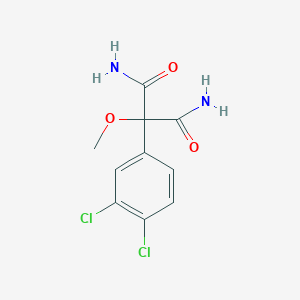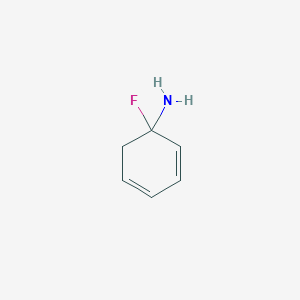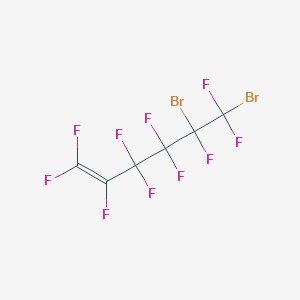![molecular formula C21H44O5Si B14372159 {3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane CAS No. 90139-28-9](/img/structure/B14372159.png)
{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane is a silane compound that features an oxirane (epoxide) group and three pentyloxy groups attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane typically involves the reaction of {3-[(Oxiran-2-yl)methoxy]propyl}silane with pentyloxy groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to ensure the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane undergoes several types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the pentyloxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane group typically yields diols, while reduction can produce alcohols.
Applications De Recherche Scientifique
{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.
Biology: Employed in the modification of biomolecules and surfaces for various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of {3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane involves the interaction of its functional groups with target molecules. The oxirane group is highly reactive and can form covalent bonds with nucleophiles, while the pentyloxy groups provide hydrophobic properties. These interactions enable the compound to modify surfaces, enhance adhesion, and facilitate the delivery of active ingredients in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[(Oxiran-2-yl)methoxy]propyl}trimethoxysilane: Similar structure but with trimethoxy groups instead of pentyloxy groups.
{3-[(Oxiran-2-yl)methoxy]propyl}triethoxysilane: Contains triethoxy groups instead of pentyloxy groups.
{3-[(Oxiran-2-yl)methoxy]propyl}triisopropoxysilane: Features triisopropoxy groups instead of pentyloxy groups.
Uniqueness
{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane is unique due to the presence of pentyloxy groups, which impart specific hydrophobic properties and influence the compound’s reactivity and compatibility with various substrates. This makes it particularly valuable in applications where enhanced adhesion and surface modification are required.
Propriétés
Numéro CAS |
90139-28-9 |
|---|---|
Formule moléculaire |
C21H44O5Si |
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
3-(oxiran-2-ylmethoxy)propyl-tripentoxysilane |
InChI |
InChI=1S/C21H44O5Si/c1-4-7-10-15-24-27(25-16-11-8-5-2,26-17-12-9-6-3)18-13-14-22-19-21-20-23-21/h21H,4-20H2,1-3H3 |
Clé InChI |
KKUVANGOQBJREW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCO[Si](CCCOCC1CO1)(OCCCCC)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


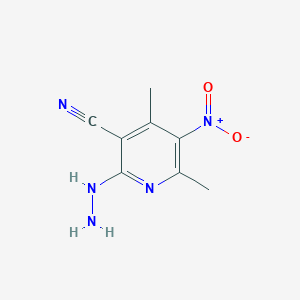
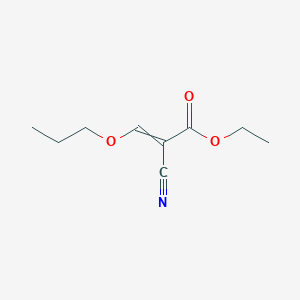
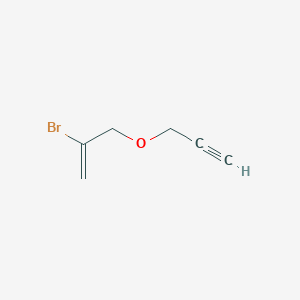

![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)


methanone](/img/structure/B14372107.png)
